molecular formula C12H14O2 B14144588 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde CAS No. 89240-18-6

4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Cat. No.: B14144588
CAS No.: 89240-18-6
M. Wt: 190.24 g/mol
InChI Key: XMEUNVUFVFRXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This specific compound is characterized by the presence of three methyl groups and an aldehyde group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of copper-mediated and palladium-catalyzed coupling reactions. For instance, the iodide derivative of the precursor can be coupled with a stannane derivative, followed by iodocyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the benzofuran ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid.

    Reduction: Formation of 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to the presence of three methyl groups and an aldehyde group on the benzofuran core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89240-18-6

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4,5,7-trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-7-8(2)11(6-13)9(3)12-10(7)4-5-14-12/h6H,4-5H2,1-3H3

InChI Key

XMEUNVUFVFRXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1CCO2)C)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.